(2E)-3-(2,4-Dihydroxyphenyl)acrylic acid

Vue d'ensemble

Description

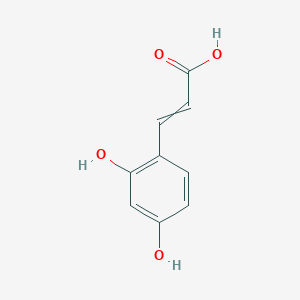

3-(2,4-Dihydroxyphenyl)prop-2-enoic Acid, also known as umbellic acid, is a hydroxycinnamic acid derivative. This compound is characterized by its phenolic structure, which includes two hydroxyl groups attached to the benzene ring. It is commonly found in various plants and is known for its antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid typically involves the hydroxylation of cinnamic acid derivatives. One common method includes the use of cinnamate/coumarate 2-hydroxylase to hydroxylate 4-coumaric acid, yielding 2,4-dihydroxycinnamic acid .

Industrial Production Methods: Industrial production often involves the extraction of the compound from plant sources such as coffee beans or tea leaves. The extraction process includes solvent extraction followed by purification steps to isolate the desired compound .

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound’s functional groups drive distinct reaction pathways:

-

Carboxylic Acid Group : Participates in esterification with alcohols to form esters. For example, acid chloride intermediates can react with ethanol under basic conditions to yield ethyl esters .

-

Hydroxyl Groups : Susceptible to oxidation , forming o-quinones under acidic or enzymatic conditions. This reactivity is modulated by antioxidants like glutathione or ascorbic acid .

-

Acrylic Acid Chain : Engages in polymerization via horseradish peroxidase/H₂O₂ systems or chemical oxidizers, leading to dimeric and polymeric structures .

Oxidative Coupling Reactions

Enzymatic oxidative coupling generates complex phenylpropanoid derivatives:

Polymerization and Biotransformation

-

Enzymatic Polymerization : The enzymatic secretome of B. cinerea catalyzes the formation of dimers, trimers, and tetramers via oxidative coupling. For example, compound 22—a trimer with a caffeic acid group—emerges from mixed reactions of caffeic and ferulic acids .

-

Chemical Polymerization : Sodium periodate or horseradish peroxidase/H₂O₂ oxidize the compound into dimers with furan structures or quinones .

Antioxidant Activity

While not a direct chemical reaction, the compound’s antioxidant properties are closely tied to its reactivity:

-

Free Radical Scavenging : The hydroxyl groups and conjugated acrylic acid chain enable effective neutralization of free radicals, evidenced by its low IC₅₀ value.

-

Protection Against Autoxidation : Antioxidants like glutathione or ascorbic acid stabilize the compound by preventing o-quinone formation .

Applications De Recherche Scientifique

Antioxidant Properties

Numerous studies highlight the antioxidant capacity of (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cardiovascular health.

- Case Study : A study demonstrated that this compound significantly reduced oxidative damage in rat cortical neurons subjected to oxygen-glucose deprivation, suggesting its potential as a neuroprotective agent .

Anti-inflammatory Effects

Research indicates that umbellic acid exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases.

- Data Table: Inhibition of Cytokines

| Cytokine | Control Level (pg/mL) | Umbellic Acid Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 120 | 50 |

| IL-1β | 100 | 40 |

Cardiovascular Health

The compound has been studied for its effects on vascular relaxation. It has been found to induce vasorelaxation through both endothelium-dependent and independent mechanisms.

- Case Study : Research on rat thoracic aortae revealed that umbellic acid effectively induces vasorelaxation, which could have implications for treating hypertension .

Precursor in Biosynthesis

This compound serves as a precursor in the biosynthesis of umbelliferone, a compound with various biological activities. Its role in metabolic pathways makes it significant for biotechnological applications.

- Biosynthetic Pathway Overview :

Polymer Chemistry

Recent studies have explored the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

- Data Table: Material Properties Comparison

| Material Type | Control Property Value | Modified with Umbellic Acid Property Value |

|---|---|---|

| Thermal Stability | 200 °C | 220 °C |

| Tensile Strength | 30 MPa | 45 MPa |

Mécanisme D'action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Comparaison Avec Des Composés Similaires

Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant properties.

Ferulic Acid: Known for its anti-inflammatory and skin-protective effects.

p-Coumaric Acid: Shares the phenolic structure but with different hydroxylation patterns.

Uniqueness: 3-(2,4-Dihydroxyphenyl)prop-2-enoic acid is unique due to its specific hydroxylation pattern, which contributes to its distinct antioxidant and biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Activité Biologique

(2E)-3-(2,4-Dihydroxyphenyl)acrylic acid, also known as caffeic acid phenethyl ester (CAPE), is a bioactive compound derived from various plants, particularly from the family Asteraceae. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the current understanding of the biological activities associated with this compound based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenolic structure that contributes to its biological activities.

1. Antioxidant Activity

CAPE exhibits strong antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Studies have shown that it can significantly reduce oxidative stress in various cell types, thus protecting against cellular damage.

- Mechanism : CAPE enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in mitigating oxidative stress .

2. Anti-inflammatory Effects

CAPE has been demonstrated to inhibit pro-inflammatory cytokines and enzymes. It reduces the expression of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key mediators in inflammatory pathways.

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, CAPE treatment led to a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels .

3. Anticancer Activity

CAPE shows potential as an anticancer agent through multiple mechanisms including apoptosis induction, cell cycle arrest, and inhibition of tumor growth.

- Research Findings : In vitro studies have indicated that CAPE can induce apoptosis in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells by activating caspases and altering mitochondrial membrane potential .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| A549 | 30 | Cell cycle arrest |

4. Neuroprotective Effects

CAPE has been shown to protect neuronal cells from damage due to oxidative stress and apoptosis.

- Case Study : A study involving rat cortical neurons subjected to oxygen-glucose deprivation showed that CAPE treatment significantly improved cell viability and reduced apoptosis markers such as cleaved caspase-3 .

Pharmacokinetics

The pharmacokinetic profile of CAPE indicates good absorption and bioavailability. Studies have reported that CAPE is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1–2 hours.

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Peak Plasma Concentration | 1–2 hours post-administration |

Propriétés

IUPAC Name |

3-(2,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEFWFBFQKWVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862291 | |

| Record name | 3-(2,4-Dihydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-86-8 | |

| Record name | 2,4-Dihydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dihydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.